[4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate [4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate Isolindleyin is a glycoside.
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate is a natural product found in Rheum palmatum with data available.
Brand Name: Vulcanchem
CAS No.: 87075-18-1
VCID: VC3745217
InChI: InChI=1S/C23H26O11/c1-11(25)2-3-12-4-6-14(7-5-12)32-23-21(20(30)19(29)17(10-24)33-23)34-22(31)13-8-15(26)18(28)16(27)9-13/h4-9,17,19-21,23-24,26-30H,2-3,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1
SMILES: CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
Molecular Formula: C23H26O11
Molecular Weight: 478.4 g/mol

[4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate

CAS No.: 87075-18-1

Cat. No.: VC3745217

Molecular Formula: C23H26O11

Molecular Weight: 478.4 g/mol

* For research use only. Not for human or veterinary use.

[4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate - 87075-18-1

Specification

CAS No. 87075-18-1
Molecular Formula C23H26O11
Molecular Weight 478.4 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate
Standard InChI InChI=1S/C23H26O11/c1-11(25)2-3-12-4-6-14(7-5-12)32-23-21(20(30)19(29)17(10-24)33-23)34-22(31)13-8-15(26)18(28)16(27)9-13/h4-9,17,19-21,23-24,26-30H,2-3,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1
Standard InChI Key KHUVRRVIZOSFTI-OXUVVOBNSA-N
Isomeric SMILES CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
SMILES CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O
Canonical SMILES CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O

Introduction

Chemical Structure and Classification

[4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate belongs to the butyrophenone class of compounds. The structure consists of a phenoxy group with a 3-oxobutyl substituent attached to a glycosidic moiety (oxan ring with hydroxyl and hydroxymethyl groups), which is further esterified with a gallic acid (3,4,5-trihydroxybenzoate) component. This compound shares structural similarities with isolindleyin, which has been identified as a butyrophenone with a molecular weight of 478.45 and a molecular formula of C23H26O11 .

Structural Components

The compound can be broken down into three main structural components:

  • A sugar moiety (oxan ring with hydroxyl and hydroxymethyl groups)

  • A butyrophenone component (phenoxy group with 3-oxobutyl substituent)

  • A galloyl group (3,4,5-trihydroxybenzoate)

This structural arrangement is common in phenolic glycosides isolated from plants of the Polygonaceae family, particularly from Rheum species .

Isolation and Identification Techniques

Source Material

Based on related compounds, [4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate is likely isolated from plants belonging to the Polygonaceae family, particularly from species such as Rheum officinale Baill and Rheum tanguticum Maxim . These plants have been traditional sources of various bioactive compounds including butyrophenones, stilbenes, and anthraquinone derivatives.

Isolation Methods

The isolation of structurally similar compounds like isolindleyin has been achieved through a combination of sophisticated chromatographic techniques:

  • Recycling high-speed counter-current chromatography (HSCCC)

  • Preparative high-performance liquid chromatography (HPLC)

Research has shown that these techniques can effectively separate compounds with similar structures, including isomers with separation factors as low as 1.14, often requiring multiple cycles to achieve adequate separation .

Analytical TechniqueApplicationExpected Outcomes
HPLCPurity assessment>98% purity achievable
MS/MSStructural elucidationIdentification of fragment ions
NMR SpectroscopyComplete structure determinationFull structural assignment
Ultra-high performance liquid chromatographyDereplicationIdentification in complex mixtures

The purification methods typically yield compounds with purities exceeding 98%, making them suitable for both structural studies and biological evaluations .

Physicochemical Properties

PropertyExpected ValueBasis
Molecular FormulaSimilar to C23H26O11Based on isolindleyin
Molecular WeightApproximately 470-490 g/molBased on similar butyrophenone glycosides
Physical StateSolidTypical for plant-derived phenolic glycosides
SolubilitySoluble in polar organic solventsCommon for glycosylated compounds

Spectroscopic Properties

Compounds of this structural class typically exhibit characteristic fragmentation patterns in mass spectrometry. For related compounds, the following fragmentation pathways have been observed:

  • Loss of the galloyl group as a neutral species

  • Cleavage of the C–O bond at the glycosidic linkage

  • Loss of CO2 from the gallate moiety

  • Sequential losses of water molecules from the sugar component

Biological Activities

Enzyme Inhibition

Based on the activities of structurally similar compounds like isolindleyin, [4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate may exhibit tyrosinase inhibitory activity. Isolindleyin has been reported to have a Kd value of 54.8 μM for human tyrosinase .

Anti-melanogenic Activity

The compound may possess anti-melanogenic properties, potentially suppressing melanin synthesis in human epidermal melanocytes. Related research has shown that isolindleyin at concentrations of 1-500 μM can inhibit melanin production over a 7-day treatment period .

Anti-inflammatory and Analgesic Properties

Similar to isolindleyin, the compound may exhibit anti-inflammatory and analgesic activities, though specific mechanisms of action remain to be fully elucidated .

Structure-Activity Relationships

Critical Structural Features

The biological activities of [4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate likely depend on key structural elements:

  • The galloyl group (3,4,5-trihydroxybenzoate) - Often associated with antioxidant properties

  • The butyrophenone moiety - Potentially responsible for tyrosinase inhibition

  • The glycosidic component - May influence solubility and bioavailability

Comparison with Related Compounds

The position of various functional groups in related compounds has been shown to significantly affect their stability and bioactivity. For instance, the position of the galloyl group in dimeric flavone conjugates influences their fragmentation patterns and potentially their biological activities .

Research Methods and Techniques

Analytical Methods

The study of compounds like [4,5-Dihydroxy-6-(hydroxymethyl)-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate typically involves advanced analytical techniques:

TechniqueApplicationInformation Obtained
Ultra-high performance liquid chromatographySeparation and identificationRetention time, purity assessment
Mass spectrometryStructural analysisMolecular formula, fragment patterns
Network-guided dereplicationCompound discoveryIdentification in complex natural extracts
Collision cross-section measurementsStructural confirmationAdduct formation and identification

Feature-based molecular network approaches have proven valuable for the dereplication of natural products, allowing researchers to identify novel compounds in complex plant extracts .

Predicted Collision Cross-Section Data

For related glycosylated compounds, predicted collision cross-section (CCS) values have been reported for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+Similar to 697.21272Approximately 250-255
[M+Na]+Similar to 719.19466Approximately 254-260
[M-H]-Similar to 695.19816Approximately 245-250

These values provide important data for the identification and structural confirmation of the compound .

Future Research Directions

Synthetic Approaches

The development of efficient synthetic methodologies could overcome the limitations associated with isolation from natural sources, potentially making the compound more accessible for research and applications.

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